![molecular formula C13H17N3O2 B11865390 tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1260859-36-6](/img/structure/B11865390.png)
tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: is a complex organic compound that features a tert-butyl ester group, an aminomethyl group, and a pyrrolo[2,3-b]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the reaction of 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually require maintaining the temperature at room temperature and stirring the mixture for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific pH conditions.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of novel ligands for catalysis .
Biology:
- Investigated for its potential as a bioactive molecule in various biological assays.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacological properties and potential efficacy in treating certain diseases .
Industry:
- Utilized in the synthesis of specialty chemicals and advanced materials.
- Applied in the development of new materials with specific properties for industrial applications .
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the pyrrolo[2,3-b]pyridine core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
- tert-Butyl 3-aminopyrrolidine-1-carboxylate
- tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
Comparison:
- Structural Differences: While these compounds share the tert-butyl ester group, they differ in the core structure and functional groups attached. For example, tert-Butyl 3-aminopyrrolidine-1-carboxylate has a pyrrolidine core, whereas tert-Butyl 3-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has a pyrrolo[2,3-b]pyridine core.
- Reactivity: The presence of different functional groups and core structures can influence the reactivity and types of reactions these compounds undergo.
- Applications: Each compound may have unique applications based on its structural properties and reactivity. For instance, this compound may be more suitable for certain medicinal chemistry applications due to its specific interactions with biological targets .
Propiedades
Número CAS |
1260859-36-6 |
|---|---|
Fórmula molecular |
C13H17N3O2 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
tert-butyl 3-(aminomethyl)pyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-8-9(7-14)10-5-4-6-15-11(10)16/h4-6,8H,7,14H2,1-3H3 |
Clave InChI |
OJSDFEXIAAQNQI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3,3-dichloro-](/img/structure/B11865309.png)

![Ethyl 2,4-dioxospiro[5.5]undecane-1-carboxylate](/img/structure/B11865315.png)
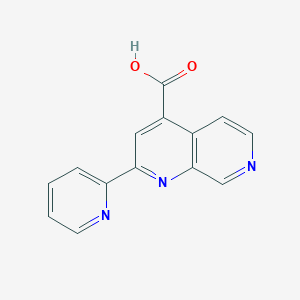
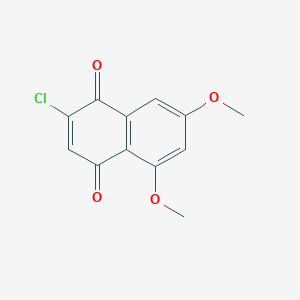

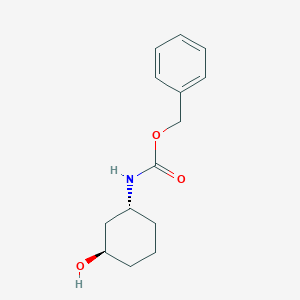

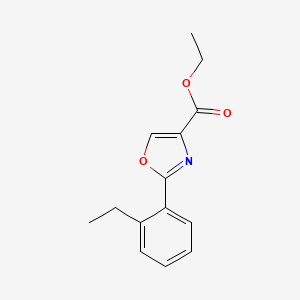

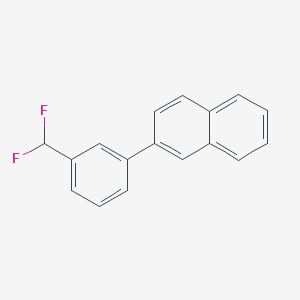
![3-(Piperidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11865366.png)

![8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B11865396.png)
